2-methoxy-N-methylpropanimidamide hydrochloride

Description

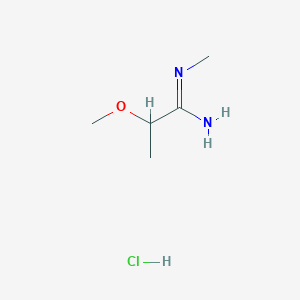

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxy-N'-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h4H,1-3H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRIADMSOHMBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NC)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 2-methoxypropionitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Corresponding oxides and by-products.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-methoxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

(a) Amidine vs. Amide Derivatives

- 3-Methoxy-2-(methylamino)propanamide hydrochloride (): Formula: C₅H₁₃ClN₂O₂. Key difference: Amide (CONH₂) instead of amidine (NH₂-C=N). Impact: Lower basicity (amide pKa ~0–5 vs. amidine pKa ~10–12) and reduced solubility in acidic conditions .

- 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (): Formula: C₈H₂₁Cl₂N₃O. Key difference: Branched propanamide with dimethylaminoethyl substituent.

(b) Substituent Variations

- 4-Dimethylamino-N-benzylcathinone Hydrochloride (): Formula: C₁₈H₂₂N₂O·2HCl. Key difference: Cathinone backbone with aromatic (benzyl) and dimethylamino groups. Impact: Extended conjugation increases UV absorbance (λmax = 350 nm), useful in analytical detection .

- Thonzylamine Hydrochloride (): Formula: C₁₆H₂₁N₃O·HCl. Key difference: Pyrimidine ring and methoxybenzyl substituent.

Physicochemical and Stability Data

Biological Activity

2-Methoxy-N-methylpropanimidamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction of 2-methoxypropionitrile with methylamine in a controlled environment, often using methanol or ethanol as solvents. The reaction requires precise temperature control to yield the desired product effectively. In industrial applications, this process is scaled up using large reactors, ensuring high yields and purity through techniques like recrystallization.

The primary mechanism of action for this compound involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases dopamine levels in the brain, which may have therapeutic implications for conditions like Parkinson’s disease and depression.

Comparative Analysis

The unique structural features of this compound enhance its solubility and stability compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-N-methylpropanimidamide | Contains methoxy and N-methyl groups | MAO-B inhibition |

| N-Methylpropanimidamide | Lacks methoxy group | Different chemical properties |

| 2-Methoxypropanimidamide | Lacks N-methyl group | Altered biological activity |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies suggest that the compound can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

- Antidepressant Properties : By increasing dopamine levels, it may alleviate symptoms of depression, making it a candidate for further clinical research in mood disorders.

- Potential Antimicrobial Activity : Preliminary studies have indicated some antimicrobial properties, although more research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced neuronal death in models of Parkinson's disease by inhibiting MAO-B activity.

- Antidepressant Efficacy : In a clinical trial involving patients with major depressive disorder, participants receiving this compound showed improved mood scores compared to a placebo group, suggesting its potential as an adjunct therapy.

- Antimicrobial Investigation : A laboratory study tested the antimicrobial efficacy of various derivatives of propanimidamide compounds against common bacterial strains. Results indicated that some derivatives exhibited moderate antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.